2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate

Description

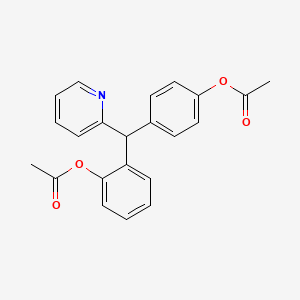

2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate (CAS 603-50-9), also known as Bisacodyl, is a diphenylmethane derivative with the molecular formula C₂₂H₁₉NO₄. Structurally, it consists of a pyridine ring linked via a methylene bridge to two phenyl groups, each esterified with an acetyl group (Fig. 1). This compound is widely recognized as a stimulant laxative, functioning by increasing intestinal motility and water secretion . Its synthesis typically involves acetylation of the phenolic hydroxyl groups in the parent compound, 4,4'-(pyridin-2-ylmethylene)diphenol, using acetyl chloride under controlled conditions .

Key physical properties include a molecular weight of 361.4 g/mol and a purity specification of 98.0–101.0% . Impurities associated with Bisacodyl include deacetylated derivatives such as 4,4'-(pyridin-2-ylmethylene)diphenol (CAS 603-41-8) and partially acetylated intermediates .

Properties

IUPAC Name |

[4-[(2-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-15(24)26-18-12-10-17(11-13-18)22(20-8-5-6-14-23-20)19-7-3-4-9-21(19)27-16(2)25/h3-14,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHCJZMFNZPHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C2=CC=CC=C2OC(=O)C)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111664-35-8 | |

| Record name | 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111664358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-(PYRIDIN-2-YLMETHYLENE)DIPHENYL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276EMM63AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate typically involves the condensation of 2-pyridinecarboxaldehyde with 4,4’-dihydroxybiphenyl in the presence of an acid catalyst, followed by acetylation of the resulting bisphenol derivative. The reaction conditions often include:

Condensation Reaction: Conducted in a solvent such as ethanol or methanol, with an acid catalyst like hydrochloric acid or sulfuric acid.

Acetylation: Performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of 2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Including recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones.

Reduction: Reduction of the acetate groups can yield the corresponding alcohols.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Produces quinones.

Reduction: Yields alcohol derivatives.

Substitution: Forms various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate has been investigated for its role as a potential therapeutic agent in various diseases due to its interaction with biological pathways.

- Mechanism of Action : The compound is known to modulate sphingosine-1-phosphate receptors (S1PRs), which play a crucial role in immune responses and neurodegenerative diseases. This modulation can lead to improved functional recovery in conditions such as multiple sclerosis and other autoimmune disorders.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including BGC-823 and BEL-7402 cells. The compound's mechanism involves inducing apoptosis and increasing reactive oxygen species (ROS) levels in cancer cells .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| BGC-823 | 9.00 | Apoptosis induction |

| BEL-7402 | 6.70 | ROS increase |

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties in experimental models of epilepsy. Studies indicate that treatment with this compound can reduce seizure activity and cognitive decline in animal models of genetic absence epilepsy.

Case Study 1: Antitumor Efficacy

A series of experiments were conducted to evaluate the antitumor efficacy of 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate against different cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, significantly outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Case Study 2: Immune Modulation

In vivo studies demonstrated that this compound effectively modulates lymphocyte circulation, enhancing immune response while reducing inflammation in models of autoimmune disease. This indicates its potential for therapeutic applications in conditions like rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of 2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate involves:

Stimulation of Enteric Neurons: Leading to increased peristalsis and colonic contractions.

Contact Laxative Effect: Enhances fluid and salt secretion in the colon, promoting bowel movements.

Molecular Targets: Primarily targets the enteric nervous system and colonic epithelial cells.

Comparison with Similar Compounds

Structural Analogs

1,4-Cyclohexanedimethylene Diacetate

- Structure : Features a cyclohexane backbone with acetylated terminal hydroxyl groups.

- Synthesis: Prepared from 1,4-cyclohexanedimethanol and acetyl chloride in chloroform, yielding 87% with a melting point (Tm) of 70°C .

- Applications: Primarily used as a monomer in polycarbonate synthesis, contrasting with Bisacodyl’s pharmacological role.

(E)-2,4-Bis(p-hydroxyphenyl)-2-butenal Diacetate

- Structure: Contains a conjugated α,β-unsaturated carbonyl system and two acetylated phenolic groups.

- Bioactivity : Demonstrates potent growth inhibition in NCI-H460 and A549 lung cancer cells via DR3-mediated apoptosis, unlike Bisacodyl’s laxative mechanism .

- Synthesis : Derived from (E)-2,4-bis(p-hydroxyphenyl)-2-butenal through acetylation to improve water solubility .

Bisphenol A (BPA) Diacetate

- Structure: Two acetyl groups attached to the hydroxyls of bisphenol A.

- Role in Polymer Chemistry : A precursor for polycarbonates, with IR absorption bands at 1,170–1,210 cm⁻¹ (C-O-C stretching) and 1,754–1,787 cm⁻¹ (C=O stretching) .

Functional Analogs

Alkylene/Arylene Diphenyl Dicarbonates

- Examples: Ethylene glycol diphenyl dicarbonate (EG DPDC), hydroquinone diphenyl dicarbonate (HQ DPDC).

- Synthesis : React dihydroxy compounds (e.g., 1,5-pentanediol) with phenyl chloroformate; yields range from 87% (Tm = 52°C) to similar efficiencies .

- Applications: Monomers for high-performance polymers, diverging from Bisacodyl’s medicinal use.

4,4′-Methylene Diphenyl Diisocyanate (MDI)

- Structure : Contains two isocyanate groups linked via a methylene bridge.

- Applications : A key component in polyurethane production, highlighting the versatility of diphenylmethane derivatives in industrial vs. pharmaceutical contexts .

Physicochemical and Spectroscopic Comparisons

| Compound | IR C=O Stretching (cm⁻¹) | IR C-O-C Stretching (cm⁻¹) | ¹H-NMR Key Signals (δ, ppm) | Melting Point (°C) |

|---|---|---|---|---|

| Bisacodyl | ~1,750 (estimated) | 1,158–1,271 | 2.27 (acetate CH₃), 7.0–7.2 (aromatic) | Not reported |

| BPA Diacetate | 1,170–1,210 | 1,170–1,210 | 2.27 (acetate CH₃), 1.65 (BPA CH₃) | Not reported |

| 1,4-Cyclohexanedimethylene | 1,239 | 1,239 | 1.98 (acetate CH₃), 3.81 (CH₂-O) | 70 |

| (E)-2,4-bis(p-hydroxyphenyl) | ~1,750 (estimated) | ~1,200 (estimated) | Not reported | Not reported |

Notes:

Biological Activity

2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C22H19NO4

- Molecular Weight : 365.39 g/mol

- CAS Number : 71587416

The compound exhibits several biochemical properties that contribute to its biological activities:

- Inhibition of Enzymes : Preliminary studies suggest that 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate may interact with various enzymes and proteins, potentially impacting cellular processes related to inflammation and cancer progression. The exact mechanisms are still under investigation but may involve inhibition of specific pathways related to cell signaling and metabolic processes.

Anticancer Activity

Recent research has indicated that compounds similar to 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate exhibit notable anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. It is hypothesized that the presence of the pyridine moiety enhances interaction with cellular targets, leading to increased cytotoxicity against various cancer cell lines .

- Case Study : A study investigating the effects of related compounds on breast cancer cells demonstrated significant cytotoxic effects, suggesting that 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate could have similar efficacy in inhibiting tumor growth .

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases, including cancer. The compound's potential anti-inflammatory effects are noteworthy:

- Mechanism : It is believed that the compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thereby reducing inflammation-related damage in tissues .

Research Findings and Case Studies

Molecular Mechanisms

The biological activity of 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate is likely mediated through several molecular mechanisms:

- Binding Affinity : The compound may exhibit high binding affinity for specific receptors or enzymes involved in cancer proliferation and inflammation.

- Signal Transduction Pathways : It might influence various signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and apoptosis.

- Gene Expression Modulation : The compound may alter the expression of genes associated with tumor growth and inflammation, further supporting its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.